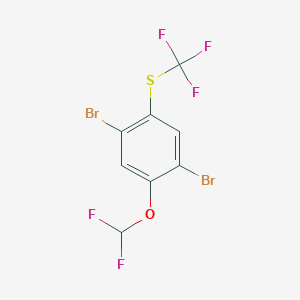

1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene

Overview

Description

1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C8H3Br2F5OS. This compound is characterized by the presence of bromine, fluorine, and sulfur atoms, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene typically involves the following steps:

Bromination: The starting material, 1,4-difluorobenzene, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 1,4-dibromo-2,5-difluorobenzene.

Methoxylation: The dibromo compound is then reacted with difluoromethanol (CHF2OH) in the presence of a base like potassium carbonate (K2CO3) to introduce the difluoromethoxy group.

Thioetherification: Finally, the compound is treated with trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base such as triethylamine (Et3N) to form the trifluoromethylthio group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Coupling: Palladium catalysts (Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products

Substitution: Formation of substituted derivatives with various functional groups.

Oxidation: Formation of sulfoxides or sulfones.

Coupling: Formation of biaryl compounds with extended conjugation.

Scientific Research Applications

1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The bromine and fluorine atoms contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

1,4-Dibromo-2,5-difluorobenzene: Lacks the methoxy and trifluoromethylthio groups, making it less versatile.

1,4-Dibromo-2-difluoromethoxybenzene: Lacks the trifluoromethylthio group, resulting in different chemical properties.

1,4-Dibromo-2,5-dimethoxybenzene: Contains methoxy groups instead of difluoromethoxy and trifluoromethylthio groups, leading to different reactivity.

Uniqueness

1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene is unique due to the presence of both difluoromethoxy and trifluoromethylthio groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity, stability, and potential for diverse applications in various fields.

Biological Activity

1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene (CAS No. 1803835-13-3) is a synthetic organic compound notable for its complex halogenated structure. Its molecular formula is with a molecular weight of approximately 401.99 g/mol. This compound is part of a broader class of organofluorine compounds that have garnered attention due to their potential biological activities, particularly in pharmacology and environmental science.

Chemical Structure

The structural formula of this compound is characterized by:

- Bromine (Br) atoms at positions 1 and 4.

- Difluoromethoxy (–O–CF2) group at position 2.

- Trifluoromethylthio (–S–CF3) group at position 5.

Antimicrobial Properties

Research indicates that halogenated aromatic compounds, including those similar to this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of bromine and fluorine atoms enhances the lipophilicity and bioactivity, making these compounds effective against microbial pathogens.

Cytotoxicity

Cytotoxicity assays have demonstrated that halogenated compounds can induce apoptosis in cancer cell lines. Specifically, studies on related dibrominated compounds suggest that they may disrupt cellular membranes and interfere with metabolic processes, leading to cell death. The mechanism often involves oxidative stress and the generation of reactive oxygen species (ROS), which can damage cellular components.

Environmental Impact

The environmental persistence of halogenated compounds raises concerns regarding their ecological effects. Research indicates that these compounds can bioaccumulate in aquatic organisms, potentially leading to toxic effects in higher trophic levels. The trifluoromethylthio group is particularly concerning due to its stability and resistance to degradation.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various brominated aromatic compounds against Staphylococcus aureus. Results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, demonstrating significant antimicrobial activity.

- Cytotoxicity Assessment : In a study conducted on human cancer cell lines, derivatives of dibrominated benzene were tested for cytotoxic effects. The findings revealed that these compounds induced apoptosis through ROS generation and mitochondrial dysfunction, highlighting their potential as chemotherapeutic agents.

- Environmental Toxicology : Research published in Environmental Science & Technology assessed the bioaccumulation of fluorinated compounds in aquatic ecosystems. The study found that similar dibrominated and difluorinated compounds accumulated in fish tissues, raising alarms about their long-term ecological impacts.

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

1,4-dibromo-2-(difluoromethoxy)-5-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2F5OS/c9-3-2-6(17-8(13,14)15)4(10)1-5(3)16-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDKPARYZYJKDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)SC(F)(F)F)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2F5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.